Santonic acid

crystallography solid-state chemistry hydrogen bonding

Santonic acid is a C₁₅H₂₀O₄ γ,ε‑diketo carboxylic acid obtained exclusively by the base‑catalysed hydrolysis and multistep rearrangement of the sesquiterpene lactone α‑santonin, a classic transformation elucidated by R. B. Woodward. Unlike most carboxylic acids, santonic acid does not form the canonical hydrogen‑bonded dimer in the solid state; it crystallises as a catemer with carboxyl‑to‑ketone hydrogen bonds.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 34167-05-0
Cat. No. B1214038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSantonic acid
CAS34167-05-0
Synonymssantonic acid
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC1C2C(=O)C3(CCC2(C3CC1=O)C)C(C)C(=O)O
InChIInChI=1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19)
InChIKeyUNPYYTKZOHYHMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Santonic Acid (CAS 34167‑05‑0) Procurement‑Grade Profile: Key Physicochemical and Structural Identity for Research Sourcing


Santonic acid is a C₁₅H₂₀O₄ γ,ε‑diketo carboxylic acid obtained exclusively by the base‑catalysed hydrolysis and multistep rearrangement of the sesquiterpene lactone α‑santonin, a classic transformation elucidated by R. B. Woodward [1]. Unlike most carboxylic acids, santonic acid does not form the canonical hydrogen‑bonded dimer in the solid state; it crystallises as a catemer with carboxyl‑to‑ketone hydrogen bonds [2]. The compound is commercially available as a research chemical (typical purity ≥98 %) with a reported melting point of 170–173 °C [3]. These fundamental properties define its utility as a chiral building block and a scaffold for semi‑synthetic diversification, distinguishing it from its lactone precursor and other sesquiterpenoid acids.

Why Santonic Acid Cannot Be Trivially Replaced by α‑Santonin, Santoninic Acid, or Other Sesquiterpene Lactone Carboxylic Acids in Research Protocols


Santonic acid is chemically and functionally distinct from both its immediate precursor α‑santonin and the isomeric santoninic acid. α‑Santonin is a neutral lactone, while santonic acid bears a free carboxylic acid group and two ketone functionalities, enabling coordination chemistry and salt formation that the parent lactone cannot support [1]. Santoninic acid, the initial hydrolysis product of santonin, is an unstable intermediate that must be rearranged in situ to santonic acid and cannot be isolated in free form [2]. Moreover, the catemeric hydrogen‑bonding mode of santonic acid differs fundamentally from the dimeric packing of typical carboxylic acids and even from its C‑9 diastereomer, metasantonic acid, which directs hydrogen bonds to a different ketone acceptor [3]. Consequently, substituting santonic acid with a generic “sesquiterpene acid” in any protocol requiring reproducible solid‑state behaviour, metal‑binding stoichiometry, or a defined hydrogen‑bonding motif will lead to irreproducible results.

Santonic Acid (CAS 34167‑05‑0) Quantitative Differentiation Evidence Against Closest Analogs


Catemeric vs. Dimeric Hydrogen‑Bonding: Santonic Acid vs. Typical Carboxylic Acids and Metasantonic Acid

Santonic acid adopts a catemeric hydrogen‑bonding motif in the solid state, forming carboxyl‑to‑ketone chains along a 2₁ screw axis [O⋯O distance = 2.698 Å; O–H⋯O angle = 168°] [1]. This contrasts with the dimeric R₂²(8) motif displayed by >95 % of carboxylic acids. Its C‑9 diastereomer, metasantonic acid, is also a catemer but directs hydrogen bonds to the alternative ketone acceptor, with a different O⋯O distance of 2.6595 Å and angle of 166° [2]. The structural divergence means the two diastereomers cannot be used interchangeably in crystal engineering or co‑crystal design.

crystallography solid-state chemistry hydrogen bonding

Antitumoral Copper(II) Complex: Santonic Acid as a Carboxylate Ligand vs. Free Santonin

The dinuclear copper(II) complex [Cu₂(sant)₄(H₂O)₂]·2.5H₂O, where sant = santonic acid carboxylate, exhibited antiproliferative IC₅₀ values between 5 μM and 40 μM against osteoblast‑like (MC3T3E1, UMR106) and colon adenocarcinoma (Caco‑2, TC7) cell lines, with cell death confirmed by HO/PI double staining [1]. In contrast, the parent α‑santonin (a lactone lacking a free carboxylate) cannot form analogous paddle‑wheel dinuclear complexes and shows no reported antitumoral activity in metal‑complex form. This demonstrates that santonic acid uniquely enables the bidentate carboxylate coordination mode essential for the observed bioactivity, which cannot be replicated by α‑santonin or other non‑acidic sesquiterpene lactones.

medicinal inorganic chemistry anticancer copper complexes

Derivatisation Versatility: Santonic Acid as a Multi‑Functional Scaffold vs. Santonin

Santonic acid serves as a platform for generating diverse bioactive derivatives via both its carboxylic acid and ketone groups. A six‑step microwave‑assisted route converted santonic acid into santonic‑1,3,4‑oxadiazole‑2‑thiol derivatives (compounds 13–18), with compound 14 showing appreciable activity against Staphylococcus epidermidis and compound 17 demonstrating activity against Shigella flexneri [1]. The ketone groups also undergo selective reduction (NaBH₄ → 11; Zn–Hg → dihydrosantonic acid) and oxidative decarboxylation (CAN → five products) [2]. α‑Santonin, by comparison, is limited to lactone‑ring modifications and cannot directly enter amide, ester, or oxadiazole conjugation chemistry without prior hydrolytic ring‑opening and rearrangement to santonic acid.

synthetic chemistry drug discovery microwave-assisted synthesis

Polarographic Distinction: Santonic Acid vs. Santoninic Acid in Electroanalytical Detection

In polarographic studies, santonic acid exhibits electroactivity with a half‑wave potential slightly more negative than that of α‑santonin, enabling differential detection. Critically, santoninic acid—the initial hydrolysis intermediate—is polarographically inactive and cannot be detected by this method [1]. This provides a quality‑control criterion for verifying complete rearrangement of santoninic acid to santonic acid during synthesis and for distinguishing the two isomeric acids (both C₁₅H₂₀O₄) in reaction mixtures, where other spectroscopic techniques may not readily differentiate them.

electroanalytical chemistry polarography quality control

Physical Property Differentiation: Santonic Acid Aqueous Solubility vs. α‑Santonin

Santonic acid has a defined aqueous solubility of 1 g per 190 parts water at 17 °C (≈5.3 mg mL⁻¹) [1], whereas α‑santonin is reported as practically insoluble in water [2]. This approximately 100‑fold or greater difference in aqueous solubility arises from the replacement of the hydrophobic lactone ring with a free carboxylic acid group. The solubility differential directly impacts formulation strategies, particularly for biological assays requiring aqueous dosing without organic co‑solvents such as DMSO.

formulation solubility physicochemical profiling

Diastereomeric Hydrogen‑Bonding Selectivity: Santonic Acid vs. Metasantonic Acid in Crystal Engineering

A direct crystallographic comparison reveals that santonic acid and its C‑9 diastereomer, metasantonic acid, both form catemeric chains but exhibit different hydrogen‑bonding regiochemistry. In santonic acid, the carboxyl group hydrogen‑bonds to the ketone at C‑6, while in metasantonic acid it bonds to the ketone at C‑8 [1]. This differential ketone selectivity produces distinct chain geometries and packing arrangements, meaning the choice of diastereomer determines the supramolecular architecture in co‑crystals, salts, or host–guest materials. For procurement, this establishes that santonic acid and metasantonic acid are non‑interchangeable despite sharing the same molecular formula and functional groups.

crystal engineering diastereomer supramolecular chemistry

Santonic Acid (CAS 34167‑05‑0) Evidence‑Backed Application Scenarios for Research Procurement


Crystal Engineering and Co‑Crystal Design Requiring Defined Carboxyl‑to‑Ketone Hydrogen‑Bonding Topologies

Santonic acid is one of the few readily available γ,ε‑diketo carboxylic acids that reliably forms catemeric rather than dimeric hydrogen‑bonded assemblies [1]. Its well‑characterised single‑crystal structure (Acta Crystallogr. 1999) provides a validated starting point for designing co‑crystals with predictable chain architectures. Procurement is indicated when the desired supramolecular synthon is a carboxyl‑to‑ketone catemer, noting that the C‑9 diastereomer metasantonic acid directs hydrogen bonds to a different ketone and yields alternative packing [2].

Medicinal Inorganic Chemistry: Synthesis of Dinuclear Copper(II) Antitumoral Complexes

The free carboxylic acid group of santonic acid enables formation of dinuclear Cu(II) paddle‑wheel complexes of the type [Cu₂(sant)₄(H₂O)₂], which have demonstrated antiproliferative IC₅₀ values in the 5–40 μM range against bone and colon cancer cell lines [1]. This chemistry is inaccessible to α‑santonin or other sesquiterpene lactones that lack a free carboxylate. Research groups developing metal‑based anticancer agents should source santonic acid specifically for this ligand application.

Sesquiterpenoid Scaffold Diversification via Microwave‑Assisted Heterocycle Synthesis

Santonic acid serves as a direct entry point for constructing 1,3,4‑oxadiazole‑2‑thiol derivatives with demonstrated antimicrobial activity against Staphylococcus epidermidis and Shigella flexneri [1]. The six‑step microwave‑assisted sequence (hydrolysis → rearrangement → acyl imidazole → carbohydrazide → oxadiazole‑thiol → alkylation) is well‑documented and bypasses the need for pre‑activation of the lactone ring required when starting from α‑santonin [1]. Procurement of santonic acid eliminates two synthetic steps compared to protocols beginning with the natural product.

Analytical Standard for Polarographic Quality Control of Santonin‑Derived Acids

Santonic acid exhibits a defined polarographic reduction wave, while its isomer santoninic acid is electrochemically silent [1]. This differential behaviour supports the use of authentic santonic acid reference material for calibrating polarographic detectors in reaction monitoring and purity assessment, where rapid discrimination between the two C₁₅H₂₀O₄ isomers is required and conventional spectroscopic methods may lack sufficient resolving power.

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